
Estriol-13C3
Overview
Description
Estriol-13C3 (16α-Hydroxyestradiol-[2,3,4-13C3]) is a stable isotope-labeled analog of estriol, a natural estrogen hormone. It incorporates three carbon-13 (13C) atoms at positions 2, 3, and 4 of the steroid backbone, enabling its use as an internal standard in quantitative mass spectrometry (MS) and tracer studies in endocrinology and pharmacology . With a molecular formula of 13C3C15H24O3 and a CAS number of 1255639-56-5, it is characterized by high purity (>98%) and is widely employed in clinical research, particularly in hormone receptor binding assays and metabolic studies . Its isotopic labeling minimizes interference with endogenous estriol, ensuring precise quantification in complex biological matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estriol-13C3 typically involves the introduction of carbon-13 isotopes into the estriol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of estriol. The reaction conditions often involve standard organic synthesis techniques, such as protection and deprotection of functional groups, and the use of catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the synthesis and ensure the quality of the product .
Chemical Reactions Analysis
Types of Reactions
Estriol-13C3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield estrone-13C3, while reduction can produce estradiol-13C3 .
Scientific Research Applications
Estriol-13C3 is an isotopically labeled form of estriol, a naturally occurring estrogen hormone . Due to its unique isotopic signature, it is used as a tracer in various scientific applications, particularly in the fields of hormone research and clinical diagnostics .
Scientific Research Applications
Method Development and Validation
- Internal Standard: this compound is used as an internal standard in mass spectrometry methods for quantifying endogenous estriol levels in biological samples such as serum . The known concentration of this compound is added to the sample, which helps correct for variations in extraction efficiency, ionization, and detection, thereby improving the accuracy and reliability of the measurement .
- Isotope Dilution Mass Spectrometry: this compound is utilized in isotope dilution mass spectrometry (IDMS) assays . IDMS is a highly accurate quantitative technique used to measure the concentration of a specific compound in a complex mixture. The labeled internal standard is added to the sample, and the ratio between the labeled and unlabeled compound is measured to determine the concentration of the target analyte .
- Method Validation: During the development and validation of analytical methods for measuring steroid hormones, this compound can be used to assess the accuracy, precision, and recovery of the method . By spiking samples with known amounts of this compound, researchers can evaluate how well the method performs in quantifying estriol in different matrices .
Clinical Diagnostics and Research
- Estrogen quantification: this compound is used to measure circulating levels of Estriol in clinical diagnostics, research, and monitoring .
- Metabolism Studies: By administering this compound to individuals and tracking its metabolites, researchers can gain insights into the metabolic pathways of estriol and how it is processed by the body . This can help in understanding the role of estriol in various physiological processes and disease states.
- Pharmacokinetics: this compound can be used to study the pharmacokinetics of estriol, including its absorption, distribution, metabolism, and excretion . This information is crucial for determining appropriate dosages and treatment regimens in hormone therapy.
Analytical Chemistry
- Chromatography and Mass Spectrometry: this compound is used in chromatography and mass spectrometry . For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an internal standard to enhance the accuracy and reliability of estriol measurements in serum samples .
- Optimization of Sample Purification: this compound is used in optimizing sample purification . For example, it has excellent resolution in serum samples after liquid-liquid extraction (LLE) .
Data Table
The table below summarizes the applications of this compound across different research areas:
Mechanism of Action
Estriol-13C3 exerts its effects by binding to estrogen receptors in target cells. This binding activates the receptor, which then enters the nucleus and regulates gene transcription. The resulting messenger RNA is translated into proteins that mediate the physiological effects of estriol. The labeled carbon atoms allow researchers to track the movement and transformation of estriol within the body, providing insights into its mechanism of action .
Comparison with Similar Compounds
Ethynyl Estradiol-13C2
Structural and Isotopic Differences :
- Ethynyl Estradiol-13C2 (CAS: Not explicitly listed) contains two 13C atoms, compared to three in Estriol-13C3. Its molecular formula is 13C2C18H24O2, with a molecular weight of 298.39 g/mol .
- Functional Groups: Ethynyl Estradiol-13C2 features an ethynyl group at position C17, enhancing its metabolic stability, whereas this compound retains a hydroxyl group at C16α, critical for receptor binding .
Pharmacological Activity :
- Ethynyl Estradiol-13C2 exhibits potent estrogenic effects, while this compound acts as a selective antagonist in estrogen receptor-negative breast cancer cells, demonstrating divergent therapeutic potentials .
17β-Estradiol-13C3
Structural Comparison :
- 17β-Estradiol-13C3 (CAS: Not provided) shares the same 13C3 labeling but differs in hydroxylation patterns: it has a 17β-hydroxyl group instead of the 16α-hydroxyl group in this compound .
- Molecular Formula: 13C3C15H24O2 (vs. 13C3C15H24O3 for this compound) .
Functional Roles :
- 17β-Estradiol-13C3 is a biomarker for endogenous estradiol levels, whereas this compound is specific to pregnancy-associated estriol dynamics .
16α-Hydroxyestrone-[13C3]
Isotopic and Structural Similarities :
- Both compounds are 13C3-labeled and share the 16α-hydroxyl configuration. However, 16α-Hydroxyestrone-[13C3] (CAS: 1241684-28-5) lacks the additional hydroxyl group at C17 present in this compound .
Data Tables
Table 1: Key Properties of this compound and Comparable Compounds
Table 2: Pharmacological and Analytical Comparisons
Research Findings
- Synthetic Utility : this compound is synthesized via 13C-enriched precursors, ensuring minimal steric interference during isotopic incorporation .
- Clinical Relevance : In estrogen receptor-negative breast cancer, this compound’s antagonism of G-protein coupled receptors highlights its unique mechanism compared to Ethynyl Estradiol-13C2’s agonist profile .
- Analytical Performance: this compound demonstrates superior MS sensitivity due to its three 13C atoms, reducing background noise in hormone assays compared to 13C2-labeled analogs .
Biological Activity
Estriol-13C3 is a stable isotope-labeled form of estriol, a naturally occurring estrogen. The incorporation of three carbon-13 isotopes at specific positions enhances its utility in various biological and pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and clinical applications.
Overview of this compound
Estriol (E3) is one of the three main estrogens produced in the human body, primarily during pregnancy. This compound serves as a tracer in metabolic studies due to its labeled isotopes, allowing researchers to track its metabolism and effects within biological systems.
Target Receptors:
this compound interacts with estrogen receptors (ERs), particularly ERα and ERβ. Its binding to these receptors modulates various cellular processes, influencing gene expression and cellular signaling pathways.
Biochemical Pathways:
this compound is involved in several critical biochemical pathways:
- Metabolism: It undergoes metabolic transformations into sulfate and glucuronide forms, which are essential for regulating estrogen activity in the body.
- Microbiome Interaction: The compound influences the metabolism of amino acids and short-chain fatty acids within the gut microbiome, potentially affecting overall health and disease states.
Pharmacokinetics
The pharmacokinetics of this compound includes absorption, distribution, metabolism, and excretion (ADME). Studies indicate that it is metabolized similarly to natural estriol, with significant implications for its therapeutic use in hormone replacement therapy and other medical applications.
Cellular Effects
This compound has been shown to:
- Modulate cell signaling pathways.
- Influence gene expression related to reproductive health and immune function.
- Act as an antagonist to G-protein coupled estrogen receptors in certain breast cancer cell lines, highlighting its potential role in cancer research.
Clinical Applications
-
Multiple Sclerosis Treatment:
A pivotal study indicated that combining estriol with Copaxone reduced relapse rates in women with relapsing-remitting multiple sclerosis (RRMS) by nearly 50% over one year . The treatment also improved cognitive function among participants. -
Hormone Replacement Therapy:
Estriol is being evaluated for its safety profile compared to synthetic estrogens. Research suggests that bioidentical hormones like estriol may carry lower risks for breast cancer and cardiovascular diseases compared to traditional hormone therapies .
Case Studies
A clinical trial involving 158 women with RRMS demonstrated significant benefits from estriol treatment:
- Relapse Rate Reduction: The group receiving estriol had a 47% lower relapse rate compared to the placebo group after 12 months .
- Cognitive Improvement: Participants showed enhanced performance on cognitive tests, suggesting neuroprotective effects .
Quantitative Analysis
Recent advancements in analytical techniques have enabled precise quantification of estriol and its metabolites in biological samples. For example, a study developed an LC-MS/MS method for measuring estrogens in serum, demonstrating high sensitivity and specificity for estriol detection .
Data Tables
Study | Population | Treatment | Outcome |
---|---|---|---|
Voskuhl et al., 2014 | 158 women with RRMS | Estriol + Copaxone | 47% reduction in relapse rate |
Alloy et al., 2022 | Various women | Topical estriol cream | Improved skin appearance after 12 weeks |
Q & A
Basic Questions
Q. What analytical techniques are recommended for confirming the isotopic purity of Estriol-13C3 in experimental preparations?
Isotopic purity can be validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective reaction monitoring (SRM) to distinguish between labeled and unlabeled forms. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C-NMR, can confirm isotopic enrichment at specific carbon positions. Calibration against certified reference materials and comparison with unlabeled estriol standards are critical for accuracy .
Q. What safety protocols should be followed when handling this compound to prevent laboratory exposure?
Avoid inhalation of aerosols and direct skin contact by using nitrile gloves, lab coats, and fume hoods during weighing or solution preparation. In case of accidental exposure, flush eyes with water for 15 minutes and seek medical attention if irritation persists. Store the compound in a cool, dry environment away from ignition sources to ensure stability .
Q. How should this compound be stored to ensure stability in long-term pharmacokinetic studies?
Store lyophilized this compound at -20°C in airtight, light-resistant containers. For solutions, use inert solvents (e.g., acetonitrile or methanol) and aliquot to minimize freeze-thaw cycles. Regularly validate stability via LC-MS/MS to detect degradation products, particularly under varying pH and temperature conditions .
Q. What are the critical parameters to optimize when quantifying this compound using LC-MS/MS to ensure accuracy?
Optimize ion source parameters (e.g., capillary voltage, desolvation temperature) to enhance ionization efficiency. Use stable isotope-labeled internal standards (e.g., this compound-d3) to correct for matrix effects. Validate linearity across the expected concentration range (e.g., 0.1–100 ng/mL) and assess intra-/inter-day precision (<15% CV) .
Q. How can researchers verify the absence of isotopic cross-talk in this compound assays when analyzing multi-isotope panels?
Perform interference checks by spiking this compound into matrices containing other isotopically labeled analogs. Use orthogonal separation techniques (e.g., HILIC vs. reverse-phase chromatography) to resolve co-eluting isotopes. Confirm specificity via high-resolution mass spectrometry (HRMS) if available .
Advanced Research Questions
Q. How can researchers design a controlled study to assess isotopic dilution effects of this compound in complex biological matrices?
Incorporate a matrix-matched calibration curve using the same biological fluid (e.g., plasma, urine) as the study samples. Spike known concentrations of this compound into analyte-free matrix to quantify recovery rates. Use equilibrium dialysis to evaluate nonspecific binding and adjust for dilution factors in pharmacokinetic modeling .
Q. What methodologies are effective for integrating this compound into multi-analyte LC-MS/MS panels without cross-reactivity?
Employ a staggered MRM approach with distinct retention time windows for each analyte. Optimize collision energy and declustering potential to minimize fragmentation overlap. Validate panel specificity by analyzing individual analytes in the presence of others and confirming ≤20% signal interference .
Q. How should researchers address discrepancies in reported metabolic clearance rates of this compound between in vitro hepatocyte models and in vivo studies?
Reconcile differences by comparing incubation conditions (e.g., protein binding, oxygen tension) to in vivo physiology. Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro data, incorporating parameters like hepatic blood flow and enzyme abundance. Validate with crossover studies in animal models .
Q. What strategies can mitigate signal suppression effects in this compound quantification when co-eluting with endogenous estrogens?
Apply matrix solid-phase dispersion (MSPD) or phospholipid removal plates during sample preparation. Use post-column infusion of this compound to map suppression zones and adjust chromatographic gradients accordingly. Implement isotopic dilution calibration to correct for residual matrix effects .
Q. How can researchers validate the absence of isotopic exchange in this compound during long-term stability studies under physiological conditions?
Incubate this compound in simulated biological fluids (e.g., plasma, pH 7.4 buffer) at 37°C for 24–72 hours. Analyze aliquots via HRMS to detect potential ¹³C loss or exchange with unlabeled carbon sources. Compare degradation profiles with accelerated stability studies (e.g., 40°C/75% RH) to predict shelf-life .
Properties
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3+1,8+1,11+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-FDFADMNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746437 | |
Record name | (16alpha,17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,16,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255639-56-5 | |
Record name | (16alpha,17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,16,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1255639-56-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.